3-Amino-1H-pyrazol-5-ol

Overview

Description

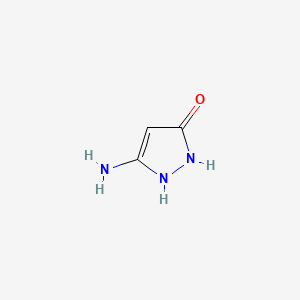

3-Amino-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . Another approach involves the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization with terminal alkynes .

Industrial Production Methods: Industrial production methods for this compound often employ catalyst-free, one-pot, three-component reactions. For example, phenyl hydrazine derivatives, aromatic aldehydes, and malono derivatives are reacted in a mixture of water and ethanol at room temperature . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and hydrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-Amino-1H-pyrazol-5-ol has the molecular formula and a molecular weight of approximately 99.09 g/mol. It features a five-membered ring structure containing two nitrogen atoms adjacent to each other, which is characteristic of pyrazole derivatives.

Chemistry

In the realm of synthetic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Notably, it is involved in the formation of pyrazolo[1,5-a]pyrimidines, which are important in drug discovery due to their biological activity .

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pyrazolo[1,5-a]pyrimidines |

| Precursor for Derivatives | Forms derivatives with various functional groups |

| Ligand Formation | Acts as a ligand in coordination chemistry |

This compound exhibits diverse biological activities, making it a subject of interest for medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antibacterial properties. For instance, studies have shown efficacy against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), with some derivatives achieving sub-micromolar activity.

Table 2: Antimicrobial Efficacy of Derivatives

| Compound | Target Bacteria | Activity (MIC μg/mL) |

|---|---|---|

| Compound A | MSSA | <0.5 |

| Compound B | MRSA | <0.2 |

| Compound C | E. coli | <0.8 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Some derivatives have shown promising inhibitory effects with IC values in the micromolar range.

Table 3: Anticancer Activity Data

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Compound D | HepG2 | 0.08–12.07 |

| Compound E | MCF-7 | 15.25 |

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

- Dyes and Pigments : The compound is employed in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions.

- Agrochemicals : It serves as an intermediate in the production of agrochemicals, contributing to crop protection strategies.

- UV Stabilizers : The compound's properties make it suitable for use as a UV stabilizer in plastics and coatings .

Case Study 1: Antibacterial Efficacy

A study conducted by Delpe-Acharige et al. synthesized a series of pyrazole derivatives incorporating thiourea moieties tested against MSSA and MRSA. The results indicated that these compounds exhibited potential as new antibacterial agents due to their low micromolar activity in vitro.

Case Study 2: Anticancer Potential

In another investigation evaluating the antiproliferative effects of various pyrazole derivatives, methyl 3-amino-5-(2-nitrophenylamino)-1H-pyrazole-4-carboxylate was found to significantly inhibit proliferation in HepG2 cells while showing minimal toxicity to normal fibroblasts.

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as p38MAPK and Bruton Kinase (BTK). The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects . The pathways involved include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

- 3-Amino-5-methyl-1H-pyrazole

- 3-Amino-1-methyl-1H-pyrazole

- 5-Amino-3-aryl-1H-pyrazoles

Comparison: 3-Amino-1H-pyrazol-5-ol is unique due to its hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Amino-5-methyl-1H-pyrazole lacks the hydroxyl group, resulting in different reactivity and applications .

Biological Activity

3-Amino-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Molecular Formula: CHNO

Molecular Weight: 99.09 g/mol

IUPAC Name: 5-amino-1,2-dihydropyrazol-3-one

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and interaction with molecular targets. It can act as an enzyme inhibitor by binding to active sites, which blocks enzymatic activity. The compound's structure allows it to form hydrogen bonds with target proteins, influencing their function .

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antibacterial properties. For instance:

- Study on Anti-infective Activity: A series of pyrazole derivatives were tested against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), showing sub-micromolar activity in the presence of bioavailable copper .

- Antimicrobial Screening: Compounds derived from this compound demonstrated significant activity against various bacterial strains, including E. coli and Klebsiella pneumoniae. One study reported that a particular derivative exhibited high efficacy against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- In vitro Studies: Compounds based on this scaffold were evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Some derivatives showed promising inhibitory effects with IC values in the micromolar range .

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Compound 5 | HepG2 | 0.08–12.07 |

| Compound 11a | HeLa | 54.25% growth inhibition |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- Inflammation Studies: Certain derivatives exhibited significant inhibition of LPS-induced glial inflammation in BV-2 cells, indicating potential for treating neuroinflammatory conditions .

Case Study 1: Antibacterial Efficacy

A study conducted by Delpe-Acharige et al. synthesized a series of pyrazole derivatives incorporating thiourea moieties, which were tested against MSSA and MRSA. The results indicated that these compounds have potential as new antibacterial agents due to their low micromolar activity in vitro .

Case Study 2: Anticancer Potential

In a study evaluating the antiproliferative effects of various pyrazole derivatives, methyl 3-amino-5-(2-nitrophenylamino)-1H-pyrazole-4-carboxylate was found to inhibit proliferation in HepG2 cells significantly while showing minimal toxicity to normal fibroblasts .

Properties

IUPAC Name |

5-amino-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBGOTVBHYKUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951180 | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-79-8, 28491-52-3 | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53666-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrazolin-5-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28491-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53666-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the notable applications of 3-Amino-5-hydroxypyrazole?

A1: 3-Amino-5-hydroxypyrazole demonstrates promise in several areas:

- Sorbent Material: Research highlights its use in treating spent bleaching clay (SBC) to create an economical sorbent material. This modified clay (AHIBC) effectively removes yttrium ions from aqueous solutions. []

- Antibacterial Activity: Studies reveal that 3-Amino-5-hydroxypyrazole, both independently and complexed with Copper (II), exhibits inhibitory effects against the growth of certain bacteria like Escherichia coli. This property makes it a potential candidate for developing antibacterial agents. []

- Fluorinated Oligomers: The compound serves as a precursor for synthesizing fluoroalkyl end-capped preoligomers. These preoligomers react with biocides like sulfathiazole, yielding fluorinated oligomers with surface antibacterial activity against Staphylococcus aureus. This finding suggests potential applications in creating materials with antibacterial properties. []

- Anticancer Activities: Derivatives of 3-Amino-5-hydroxypyrazole, specifically C-glycosides containing a 1H-pyrazolo[3,4-b]pyridine moiety, have shown promising anticancer activity against human leukemia (K562) and prostate cancer (PC-3) cells in vitro. []

Q2: How does the structure of 3-Amino-5-hydroxypyrazole lend itself to these applications?

A2: The structure of 3-Amino-5-hydroxypyrazole, with its amine and hydroxyl groups, allows for:

- Chelation: It can readily form complexes with metal ions like Copper (II) and Yttrium, explaining its use in antibacterial studies and as a sorbent material. [, ]

- Versatile Reactions: The presence of reactive groups enables its incorporation into various compounds like pyrazolo[3,4-b]pyridines and fluorinated oligomers, broadening its potential applications. [, ]

Q3: Can you elaborate on the interaction of 3-Amino-5-hydroxypyrazole with yttrium ions?

A3: Research suggests that 3-Amino-5-hydroxypyrazole impregnated on bleaching clay (AHIBC) removes yttrium ions from solutions through adsorption. This adsorption process is pH-dependent, reaching equilibrium at a pH of 6.0. The adsorption follows a pseudo-second-order kinetic model and fits the Langmuir isotherm model, suggesting a monolayer adsorption process. []

Q4: What do we know about the synthesis of derivatives using 3-Amino-5-hydroxypyrazole?

A4: Several studies highlight the synthetic versatility of 3-Amino-5-hydroxypyrazole:

- Diarylpyrazolo[3,4-b]pyridines Synthesis: It acts as a crucial building block in a one-step synthesis of these compounds from isoflavones using sodium methoxide. []

- (Thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines Synthesis: Reacting 3-Amino-5-hydroxypyrazole with specific acrylates leads to the formation of these complex heterocyclic compounds. The reaction involves a selective displacement of specific groups within the acrylate molecule, highlighting the regioselectivity offered by 3-Amino-5-hydroxypyrazole. []

- C-glycosides of Heterocyclic Derivatives Synthesis: Condensation reactions of substituted puerarin with 3-Amino-5-hydroxypyrazole in methanol yield novel C-glycosides, some demonstrating considerable cytotoxicity against cancer cell lines. []

Q5: Are there computational studies on 3-Amino-5-hydroxypyrazole?

A5: Yes, computational chemistry contributes to understanding 3-Amino-5-hydroxypyrazole. Density Functional Theory (DFT) calculations using the B3LYP level and 6-311G (d,p) basis set helped determine the molecular geometry and vibrational frequencies of the compound and its derivatives. These calculations provide valuable insights into its electronic structure and properties, aiding in the interpretation of experimental data. [] Additionally, Time-Dependent DFT (TD-DFT) calculations are employed to understand the electronic properties, particularly the HOMO-LUMO energy gap, which helps predict its reactivity and potential applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.